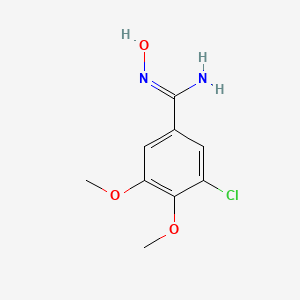

3-chloro-N'-hydroxy-4,5-dimethoxybenzene-1-carboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-chloro-N’-hydroxy-4,5-dimethoxybenzene-1-carboximidamide is a chemical compound with the molecular formula C9H11ClN2O3 and a molecular weight of 230.65 g/mol . This compound is known for its unique structure, which includes a chloro group, hydroxy group, and two methoxy groups attached to a benzene ring. It is primarily used in research and has various applications in chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-hydroxy-4,5-dimethoxybenzene-1-carboximidamide typically involves the reaction of 3-chloro-4,5-dimethoxybenzoic acid with hydroxylamine hydrochloride under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carboximidamide group .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

3-chloro-N’-hydroxy-4,5-dimethoxybenzene-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The nitroso group can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the nitroso group results in an amine .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antiviral and Antimicrobial Properties

Research indicates that derivatives of 3-chloro-N'-hydroxy-4,5-dimethoxybenzene-1-carboximidamide exhibit significant antiviral and antimicrobial activities. These compounds have been synthesized and tested for their efficacy against various pathogens, including HIV and other viral infections. For instance, studies have shown that 1,2,4-oxadiazole derivatives related to this compound possess anti-HIV properties, highlighting the potential for developing new antiviral agents based on its structure .

Cardiovascular Therapeutics

The compound has been explored for its role in cardiovascular treatments. Its ability to activate the APJ receptor suggests it could be beneficial in managing conditions such as chronic heart failure. A study outlined methods for synthesizing analogs of this compound that may enhance ejection fraction in patients suffering from cardiovascular diseases .

Organic Synthesis

Synthesis of Complex Molecules

this compound serves as a versatile intermediate in the synthesis of various organic compounds. Its structure allows for the formation of C–C and C–N bonds under greener conditions, which is crucial in modern organic synthesis. The compound has been utilized in reactions that yield complex heterocycles and other biologically active molecules .

Biochemical Research

Maillard Reaction Studies

This compound has been investigated within the context of the Maillard reaction, a significant chemical reaction between amino acids and reducing sugars that can lead to advanced glycation end products (AGEs). Research has shown that compounds like this compound can inhibit or reverse some effects of this reaction, providing insights into potential therapeutic strategies for diabetes-related complications .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Kundu et al. (2012) | Identified antiviral activity against HIV | Potential for developing new antiviral drugs |

| Sakamoto et al. (2007) | Demonstrated antimicrobial effects | Useful in treating bacterial infections |

| Tyrkov et al. (2004) | Explored cardiovascular applications | May lead to new treatments for heart failure |

Mecanismo De Acción

The mechanism of action of 3-chloro-N’-hydroxy-4,5-dimethoxybenzene-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key biochemical processes .

Comparación Con Compuestos Similares

Similar Compounds

3-chloro-4,5-dimethoxybenzoic acid: Lacks the hydroxy and carboximidamide groups.

4,5-dimethoxybenzene-1-carboximidamide: Lacks the chloro group.

3-chloro-N’-hydroxybenzene-1-carboximidamide: Lacks the methoxy groups.

Uniqueness

3-chloro-N’-hydroxy-4,5-dimethoxybenzene-1-carboximidamide is unique due to the presence of both chloro and methoxy groups, which contribute to its distinct chemical properties and reactivity. These functional groups enhance its potential for various chemical reactions and biological activities, making it a valuable compound in research .

Actividad Biológica

3-Chloro-N'-hydroxy-4,5-dimethoxybenzene-1-carboximidamide is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various cellular pathways, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C10H12ClN3O3

- Molecular Weight : 245.67 g/mol

This compound features a chlorinated aromatic ring substituted with hydroxy and methoxy groups, which are known to influence its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory processes. For example, it inhibits the tautomerase activity of human macrophage migration inhibitory factor (huMIF), which is implicated in various inflammatory diseases .

- Cell Proliferation : Studies have demonstrated that this compound can significantly reduce cell proliferation in cancer cell lines, particularly in triple-negative breast cancer (TNBC) models. It has shown an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, indicating potent antiproliferative effects .

- Induction of Apoptosis : The compound induces apoptosis in cancer cells by activating caspase pathways. In particular, it has been noted to increase caspase 9 levels significantly in treated samples compared to controls .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Cell Line | IC50 Value (μM) | Mechanism | Effects Observed |

|---|---|---|---|---|

| Study 1 | MDA-MB-231 (TNBC) | 0.126 | Enzyme inhibition | Reduced proliferation and induced apoptosis |

| Study 2 | MCF10A (non-cancer) | >2.4 | Selective toxicity | Minimal effect compared to cancer cells |

| Study 3 | HuMIF-mediated cells | Not specified | Tautomerase inhibition | Decreased NF-kB translocation and iNOS upregulation |

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on TNBC, researchers found that treatment led to significant reductions in tumor growth in murine models. The compound was administered over a period of 30 days, resulting in a marked decrease in metastatic nodules compared to untreated controls .

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of the compound revealed that it effectively reduced levels of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications for conditions characterized by excessive inflammation .

Propiedades

IUPAC Name |

3-chloro-N'-hydroxy-4,5-dimethoxybenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3/c1-14-7-4-5(9(11)12-13)3-6(10)8(7)15-2/h3-4,13H,1-2H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKRZZMZLQWUCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=NO)N)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C(=N/O)/N)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.